molecular formula C17H21N3O5 B1359981 4-(3-{2-[(Tert-butoxycarbonyl)(methyl)amino]-ethyl}-1,2,4-oxadiazol-5-YL)benzoic acid CAS No. 1142210-76-1

4-(3-{2-[(Tert-butoxycarbonyl)(methyl)amino]-ethyl}-1,2,4-oxadiazol-5-YL)benzoic acid

Cat. No. B1359981
M. Wt: 347.4 g/mol
InChI Key: CJTULGWMMDHLCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Supramolecular Structures

Research has shown that molecules like 4-(3-{2-[(Tert-butoxycarbonyl)(methyl)amino]-ethyl}-1,2,4-oxadiazol-5-YL)benzoic acid can link through hydrogen bonds to form supramolecular structures. These structures have been observed in various dimensions, suggesting potential applications in molecular engineering and design (Portilla et al., 2007).

Chemical Synthesis and Structural Analysis

The compound has been involved in the synthesis of various derivatives. These derivatives have been characterized using techniques like NMR, IR, and LCMS, indicating applications in synthetic chemistry and materials science (Shafi et al., 2021).

Antitumor Activity

Derivatives of 4-(3-{2-[(Tert-butoxycarbonyl)(methyl)amino]-ethyl}-1,2,4-oxadiazol-5-YL)benzoic acid have been synthesized and tested for antitumor activity. This suggests potential applications in the development of new anticancer drugs (Maftei et al., 2013).

Polymer Science

In polymer science, derivatives of this compound have been used to create novel aromatic polyhydrazides and poly(amide–hydrazide)s. These substances have applications in creating flexible and tough films, indicating potential in materials engineering (Hsiao et al., 1999).

Synthesis Methodologies

Improved synthesis methods involving this compound have been developed, showcasing its role in facilitating the production of various chemical structures. This highlights its importance in synthetic methodology research (Tkachuk et al., 2020).

Cell Differentiation Agents

Structural analogs of 4-(3-{2-[(Tert-butoxycarbonyl)(methyl)amino]-ethyl}-1,2,4-oxadiazol-5-YL)benzoic acid have been synthesized as potential agents affecting cell differentiation. This indicates possible applications in cellular biology and therapeutic research (Linder et al., 2018).

Corrosion Inhibition

Derivatives of this compound have been studied for their corrosion inhibition properties, showing potential in industrial applications related to metal preservation and protection (Ammal et al., 2018).

Safety And Hazards

The compound is classified as an irritant and has hazard codes of Xi and Xn5. Safety precautions include avoiding contact with skin and eyes and wearing suitable protective clothing5.


Future Directions

The compound’s use in the synthesis of indoleamide derivatives as EP2 antagonists and aminopyridine-derived amides as nicotinamide phosphoribosyltransferase inhibitors suggests potential applications in medical and pharmaceutical research2. However, more research is needed to fully understand its properties and potential uses.


Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For a more detailed analysis, please refer to the original sources or consult with a chemistry professional.


properties

IUPAC Name

4-[3-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]-1,2,4-oxadiazol-5-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O5/c1-17(2,3)24-16(23)20(4)10-9-13-18-14(25-19-13)11-5-7-12(8-6-11)15(21)22/h5-8H,9-10H2,1-4H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJTULGWMMDHLCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCC1=NOC(=N1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-{2-[(Tert-butoxycarbonyl)(methyl)amino]-ethyl}-1,2,4-oxadiazol-5-YL)benzoic acid

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